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Compound of Interest

Compound Name: 3-cyclopropyl-1H-pyrazole

CAS No.: 100114-57-6

Cat. No.: B027783

Get Quote

Introduction
3-cyclopropyl-1H-pyrazole is a heterocyclic compound of significant interest in medicinal

chemistry and materials science due to the unique conformational and electronic properties

conferred by the cyclopropyl group attached to the pyrazole scaffold. As with any novel

compound, unequivocal structural elucidation is paramount. This technical guide provides an

in-depth analysis of the spectroscopic data of 3-cyclopropyl-1H-pyrazole, focusing on Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS). This document is intended for researchers, scientists, and drug development

professionals, offering not just the data, but also the underlying principles and experimental

considerations for its acquisition and interpretation. The molecular structure and numbering for

3-cyclopropyl-1H-pyrazole are presented below.

Molecular Structure and Atom Numbering
Caption: Molecular structure of 3-cyclopropyl-1H-pyrazole with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 3-cyclopropyl-1H-pyrazole, both ¹H and ¹³C NMR provide critical

information for structural confirmation.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-cyclopropyl-1H-pyrazole is characterized by distinct signals for

the pyrazole ring protons and the cyclopropyl protons. The chemical shifts are influenced by the

aromaticity of the pyrazole ring and the ring strain of the cyclopropyl group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~12.3 br s 1H N1-H

~7.5 d 1H C5-H

~6.1 d 1H C4-H

~1.9 m 1H C1'-H

~0.9 m 2H C2'/C3'-H (cis)

~0.6 m 2H C2'/C3'-H (trans)

Interpretation of the ¹H NMR Spectrum

N1-H Proton: The proton on the nitrogen atom (N1-H) is expected to be a broad singlet at a

downfield chemical shift (around 12.3 ppm) due to its acidic nature and potential for

intermolecular hydrogen bonding.

Pyrazole Ring Protons: The protons on the pyrazole ring (C4-H and C5-H) appear as

doublets due to coupling with each other. The C5-H proton is typically found further downfield

than the C4-H proton due to its proximity to the electronegative nitrogen atom (N1).

Cyclopropyl Protons: The cyclopropyl protons exhibit a complex multiplet pattern in the

upfield region of the spectrum. The methine proton (C1'-H) is coupled to the methylene
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protons (C2'-H and C3'-H). The methylene protons are diastereotopic and will show complex

splitting patterns due to both geminal and vicinal coupling.

Experimental Protocol for ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 3-cyclopropyl-1H-pyrazole in 0.6-

0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

Data Acquisition:

Tune and match the probe for ¹H frequency.

Acquire a one-dimensional ¹H spectrum with a sufficient number of scans (typically 8-16)

to achieve a good signal-to-noise ratio.

Use a spectral width of approximately 15 ppm and a relaxation delay of 1-2 seconds.

Data Processing:

Apply Fourier transformation to the free induction decay (FID).

Phase and baseline correct the spectrum.

Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (δ) ppm Assignment

~150.0 C3

~131.0 C5

~101.0 C4

~8.0 C1'

~6.5 C2'/C3'

Interpretation of the ¹³C NMR Spectrum

Pyrazole Ring Carbons: The carbon atoms of the pyrazole ring are observed in the aromatic

region. The C3 carbon, being attached to the cyclopropyl group and two nitrogen atoms, is

the most downfield. The C5 and C4 carbons appear at chemical shifts typical for aromatic

heterocycles.

Cyclopropyl Carbons: The carbons of the cyclopropyl group are highly shielded and appear

in the upfield region of the spectrum. The methine carbon (C1') is slightly downfield

compared to the equivalent methylene carbons (C2' and C3').

Experimental Protocol for ¹³C NMR Spectroscopy

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

Instrumentation: Utilize a 500 MHz NMR spectrometer with a broadband probe.

Data Acquisition:

Tune and match the probe for ¹³C frequency.

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more)

is typically required to obtain a good signal-to-noise ratio.

Use a spectral width of approximately 200 ppm and a relaxation delay of 2-5 seconds.

Data Processing:
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Apply Fourier transformation to the FID.

Phase and baseline correct the spectrum.

Calibrate the chemical shift scale to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Absorption Data

Frequency (cm⁻¹) Intensity Vibration Functional Group

3150-3000 Medium, Broad N-H stretch Pyrazole N-H

3100-3000 Medium C-H stretch
Aromatic C-H

(pyrazole)

3000-2850 Medium C-H stretch Cyclopropyl C-H

~1550 Medium C=N stretch Pyrazole ring

~1450 Medium C=C stretch Pyrazole ring

~1020 Strong C-C stretch Cyclopropyl ring

Interpretation of the IR Spectrum

N-H Stretching: A broad absorption band in the region of 3150-3000 cm⁻¹ is characteristic of

the N-H stretching vibration of the pyrazole ring, with the broadening due to hydrogen

bonding.

C-H Stretching: Aromatic C-H stretching vibrations of the pyrazole ring are expected in the

3100-3000 cm⁻¹ region. The C-H stretching of the cyclopropyl group will appear just below

3000 cm⁻¹.

Ring Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring

typically appear in the 1600-1400 cm⁻¹ region.
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Cyclopropyl Vibrations: The cyclopropyl group has characteristic C-C stretching and bending

vibrations. A strong band around 1020 cm⁻¹ is often indicative of the cyclopropyl ring.

Experimental Protocol for IR Spectroscopy (ATR)

Sample Preparation: Place a small amount of solid 3-cyclopropyl-1H-pyrazole directly onto

the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition:

Collect a background spectrum of the clean ATR crystal.

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

Data Processing: The software automatically ratios the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity (%) Proposed Fragment

108 100 [M]⁺ (Molecular Ion)

81 40 [M - HCN]⁺

80 60 [M - N₂]⁺

67 30 [C₄H₅N]⁺

41 50 [C₃H₅]⁺ (Cyclopropyl cation)
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Interpretation of the Mass Spectrum

The fragmentation of 3-cyclopropyl-1H-pyrazole under electron ionization is expected to

follow pathways characteristic of pyrazole derivatives.

[M]⁺
m/z = 108

[M - HCN]⁺
m/z = 81

- HCN

[M - N₂]⁺
m/z = 80

- N₂

[C₃H₅]⁺
m/z = 41

- C₃H₃N₂

[C₄H₅N]⁺
m/z = 67

- CH₂

Click to download full resolution via product page

Caption: Proposed mass spectrometry fragmentation pathway for 3-cyclopropyl-1H-pyrazole.

Molecular Ion: The molecular ion peak ([M]⁺) is expected to be prominent at m/z = 108,

corresponding to the molecular weight of the compound.

Loss of HCN: A common fragmentation pathway for pyrazoles is the loss of a molecule of

hydrogen cyanide (HCN), leading to a fragment at m/z = 81.

Loss of N₂: Another characteristic fragmentation is the expulsion of a molecule of nitrogen

(N₂), resulting in a fragment at m/z = 80.

Cyclopropyl Cation: The presence of the cyclopropyl group can lead to the formation of a

stable cyclopropyl cation ([C₃H₅]⁺) at m/z = 41.

Experimental Protocol for Mass Spectrometry (GC-MS)

Sample Preparation: Dissolve a small amount of 3-cyclopropyl-1H-pyrazole in a volatile

organic solvent such as dichloromethane or methanol.

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with

an electron ionization (EI) source.
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Data Acquisition:

Inject the sample into the GC, where it will be vaporized and separated on a capillary

column.

The separated compound will enter the mass spectrometer, where it will be ionized by

electron impact (typically at 70 eV).

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Data Processing: The instrument software will generate a mass spectrum, which is a plot of

relative ion abundance versus m/z.

Conclusion
The comprehensive spectroscopic analysis of 3-cyclopropyl-1H-pyrazole using NMR, IR, and

MS provides a detailed and self-validating picture of its molecular structure. The combination of

these techniques allows for the unambiguous assignment of all atoms and functional groups

within the molecule. The data and protocols presented in this guide serve as a valuable

resource for researchers working with this compound and other pyrazole derivatives, facilitating

efficient and accurate characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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